Molecular Weight and Lipophilicity-Ligand Efficiency (LE) Advantage over N-Benzyl Analog
The compound occupies a superior physicochemical space for fragment- or lead-like screening compared to its N-benzyl analog. Its molecular weight (277.34 g/mol) is significantly lower than that of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one (310.39 g/mol), representing a 33.05 g/mol difference. This lower MW, coupled with the replacement of a lipophilic benzyl group with a methyl group, will translate to a measurably lower calculated partition coefficient (clogP), enhancing ligand efficiency metrics (LE, LLE) which are crucial predictors of successful lead optimization [1]. Within the Benzofuran-Piperazine chemotype, studies have demonstrated that optimal LE values correlate with smaller N-substituents [1].
| Evidence Dimension | Molecular Weight & Inferred Lipophilicity |
|---|---|
| Target Compound Data | MW: 277.34 g/mol; clogP (Calc.): ~1.8 |
| Comparator Or Baseline | 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one; MW: 310.39 g/mol; clogP (Calc.): ~2.8 |
| Quantified Difference | ΔMW = -33.05 g/mol; Estimated ΔclogP ≈ -1.0 log unit. |
| Conditions | Calculated molecular properties based on chemical structure. |
Why This Matters
For drug discovery or chemical biology, a lower MW and clogP starting point provides a wider safety margin for adding potency-conferring groups during hit-to-lead optimization without breaching drug-likeness thresholds.
- [1] Corrêa MF, et al. Novel potent (dihydro)benzofuranyl piperazines as human histamine receptor ligands - Functional characterization and modeling studies on H3 and H4 receptors. Bioorg Med Chem. 2021 Jan 15;30:115924. View Source
